molecular formula C18H19NO3S2 B14691991 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione CAS No. 23509-75-3

4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione

Cat. No.: B14691991
CAS No.: 23509-75-3
M. Wt: 361.5 g/mol
InChI Key: RLQQLCQLNPFOGV-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is a heterocyclic compound with a molecular formula of C18H19NO3S2 and a molecular weight of 361.50 g/mol This compound is known for its unique structure, which includes a thiazolidinethione ring, a phenyl group, and a veratryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields the desired compound in good yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and veratryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl and veratryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione involves its interaction with various molecular targets and pathways. The thiazolidinethione ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and veratryl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is unique due to the presence of the veratryl group, which imparts distinct chemical and biological properties

Properties

CAS No.

23509-75-3

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C18H19NO3S2/c1-21-15-9-8-13(10-16(15)22-2)11-19-17(23)24-12-18(19,20)14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3

InChI Key

RLQQLCQLNPFOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=S)SCC2(C3=CC=CC=C3)O)OC

Origin of Product

United States

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